

# An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperazine (m-CPP)

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## Compound of Interest

Compound Name: 2-(3-Chlorophenyl)piperazine

CAS No.: 52385-79-2

Cat. No.: B2948024

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**Abstract:** This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 1-(3-Chlorophenyl)piperazine, commonly known as m-CPP. It is intended for researchers, scientists, and drug development professionals. This document delves into the compound's physicochemical characteristics, synthesis, analytical methodologies, and its complex pharmacological profile, with a focus on its interactions with serotonergic systems. All data and protocols are supported by authoritative references to ensure scientific integrity.

## Introduction and Nomenclature

1-(3-Chlorophenyl)piperazine (m-CPP) is a psychoactive compound belonging to the phenylpiperazine class. It is notable both as a research chemical for probing the function of the serotonin system and as a major active metabolite of several widely prescribed antidepressant drugs, including trazodone and nefazodone[1][2][3][4]. Its activity, primarily as a non-selective serotonin receptor agonist, has made it a subject of significant interest in neuroscience and pharmacology[4].

It is important to clarify a point of nomenclature. While the topic specifies "**2-(3-Chlorophenyl)piperazine**," the standard and overwhelmingly prevalent nomenclature for this compound is 1-(3-Chlorophenyl)piperazine, as the phenyl substituent is located on one of the nitrogen atoms of the piperazine ring, which is designated as the 1-position. This guide will use the standard nomenclature.

## Physicochemical Properties

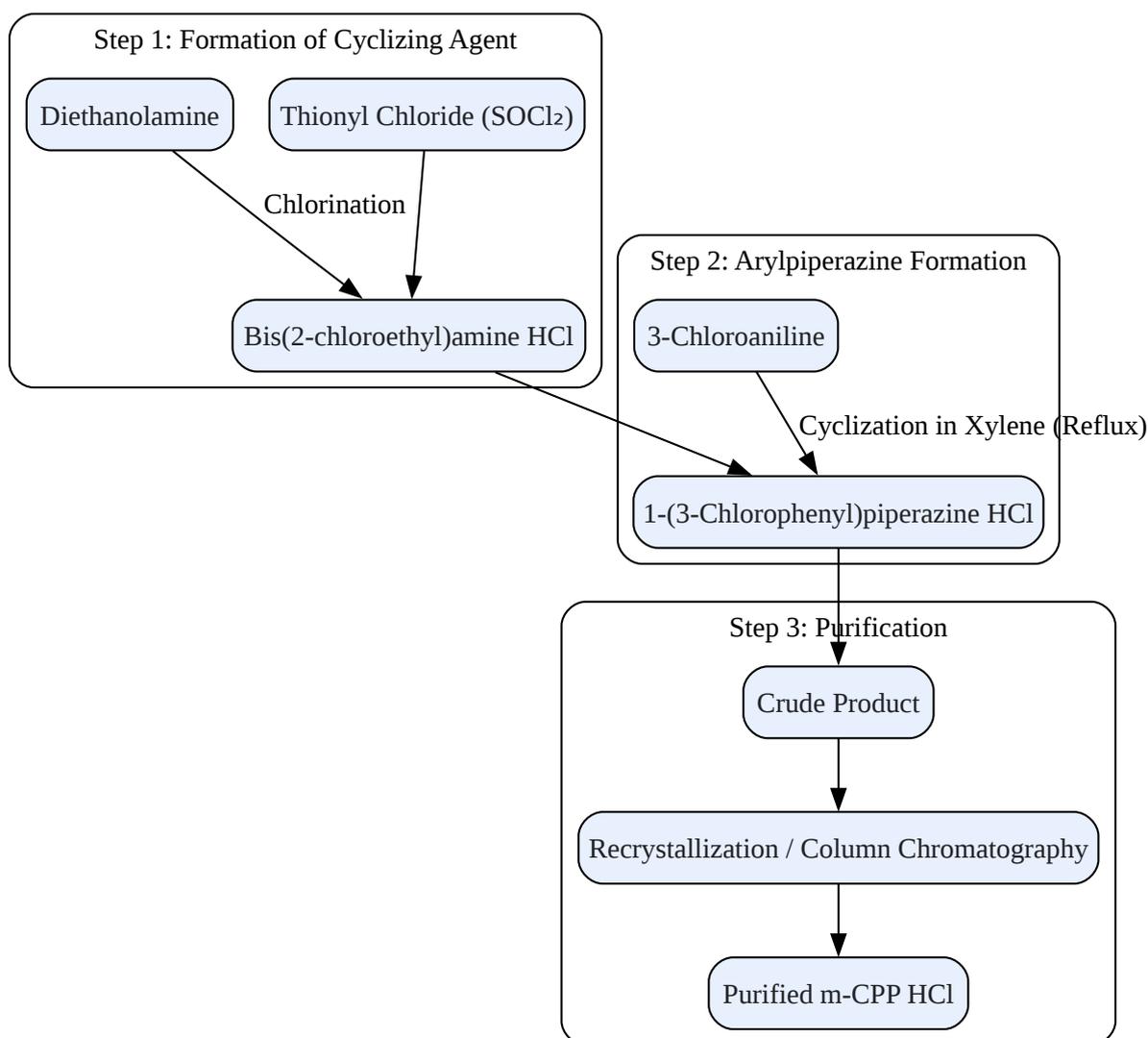
The properties of m-CPP can vary significantly between its free base form and its more commonly used hydrochloride salt. The free base is typically a colorless to light yellow oil, while the hydrochloride salt is an off-white to pale brown crystalline solid, which is more stable and easier to handle for research purposes[1][3].

Property	1-(3-Chlorophenyl)piperazine (Free Base)	1-(3-Chlorophenyl)piperazine HCl (Salt)	Source(s)
Synonyms	m-CPP, meta-Chlorophenylpiperazine	m-CPP HCl, 1-(m-Chlorophenyl)piperazine HCl	[3][5]
CAS Number	6640-24-0	65369-76-8 or 13078-15-4	[3][5]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub>	C <sub>10</sub> H <sub>13</sub> ClN <sub>2</sub> · HCl	[3][5]
Molecular Weight	196.68 g/mol	233.14 g/mol	[6]
Appearance	Colorless to light yellow oil	Off-white crystalline solid/powder	[2][3]
Melting Point	Not applicable (Oil at RT)	210-214 °C (decomposes)	[1]
Solubility	Soluble in organic solvents (DMSO, Chloroform)	Soluble in Methanol, DMSO (10 mg/ml), PBS (pH 7.2, 10 mg/ml)	[1][5]
pKa	8.85 ± 0.10 (Predicted)	Not applicable	[1]
UV λ <sub>max</sub> (in PBS)	Not applicable	211, 249, 288 nm	[5]

## Synthesis and Purification

The most common synthetic route to m-CPP involves the cyclization reaction between 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride. This method is favored for its straightforward approach and accessible starting materials.

## Synthesis Workflow Diagram



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Caption: Standard analytical workflow for the characterization of m-CPP.

## High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To identify and quantify m-CPP using reverse-phase HPLC.

- **Sample Preparation:** Accurately weigh and dissolve approximately 10 mg of the m-CPP sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.[7] Further dilute 1 mL of this stock solution into 10 mL with methanol to achieve a working concentration.[7]
- **Chromatographic Conditions:**
  - **Column:** C18 reverse-phase column (e.g., 150 mm x 3 mm, 3 μm particle size).[8]
  - **Mobile Phase:** A mixture of acetonitrile and 0.1% formic acid in water.[8][9] The gradient or isocratic ratio should be optimized to achieve good peak separation.
    - **Causality:** A C18 column provides excellent hydrophobic retention for the arylpiperazine structure. The acetonitrile/water mobile phase allows for elution. Formic acid is used to protonate the piperazine nitrogens, ensuring good peak shape and providing compatibility with mass spectrometry (MS) detection by facilitating ionization.[9]
  - **Flow Rate:** 1.0 mL/min.
  - **Detection:** UV detector at 254 nm.
  - **Column Temperature:** 30 °C.
- **Analysis:** Inject the prepared sample. Identify the m-CPP peak based on its retention time compared to a certified reference standard. Quantify using a calibration curve constructed from standards of known concentrations.

## Spectral Data Interpretation

- $^1\text{H}$  NMR (400 MHz, DMSO- $d_6$ ): The proton NMR spectrum of the hydrochloride salt shows characteristic signals. A broad singlet is typically observed around 9.67 ppm corresponding to the two protons of the secondary amine cation ( $-\text{NH}_2^+$ ) in the piperazine ring. The aromatic protons of the 3-chlorophenyl group appear in the region of 6.87-7.29 ppm. The protons on the piperazine ring appear as two multiplets or broad signals around 3.18 ppm and 3.46 ppm, corresponding to the four protons adjacent to the phenyl-substituted nitrogen and the four protons adjacent to the secondary amine, respectively.[10]
- Mass Spectrometry (MS): In electrospray ionization (ESI-MS) in positive mode, m-CPP typically shows a prominent protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  197. Under collision-induced dissociation (CID), the fragmentation of phenylpiperazines is characterized by the cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions that can be used for structural confirmation.[8][11]

## Pharmacological Profile

m-CPP exhibits a complex pharmacological profile, acting primarily as a non-selective agonist at multiple serotonin (5-HT) receptors, with particularly high affinity for the 5-HT<sub>2C</sub> subtype.[1][12] It also interacts with other neurotransmitter systems, which contributes to its wide range of physiological and behavioral effects.

## Receptor Binding Affinity

The following table summarizes the binding affinity of m-CPP at various human neurotransmitter receptors. This data is crucial for understanding its mechanism of action and potential off-target effects.

Receptor Target	Binding Affinity (IC <sub>50</sub> nM)	Receptor Target	Binding Affinity (IC <sub>50</sub> nM)
Serotonin 5-HT <sub>1</sub>	1300	α <sub>1</sub> -Adrenergic	2500
Serotonin 5-HT <sub>2</sub>	360	α <sub>2</sub> -Adrenergic	570
Serotonin 5-HT <sub>3</sub>	Not specified, but active	β-Adrenergic	24000
Serotonin Transporter (SERT)	230	Dopamine D <sub>2</sub>	11000
Benzodiazepine	> 100,000 (inactive)	Muscarinic Cholinergic	15000

Data compiled from a study on human brain membranes.

[13]

A separate study reported Ki values for specific human 5-HT receptor subtypes:

- 5-HT<sub>2A</sub>: 32.1 nM (Antagonist) [12][14]\* 5-HT<sub>2B</sub>: 28.8 nM (Antagonist) [12][14]\* 5-HT<sub>2C</sub>: 3.4 nM (Partial Agonist) [14]

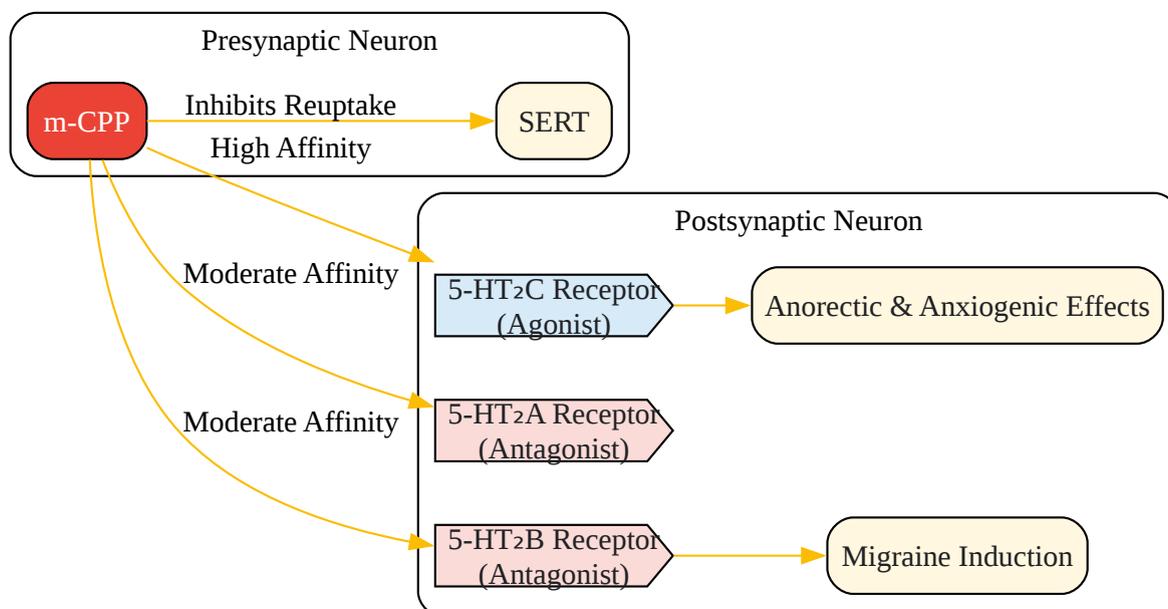
## Mechanism of Action

The primary mechanism of m-CPP is its direct agonism at postsynaptic serotonin receptors. Its high affinity and agonist/partial agonist activity at the 5-HT<sub>2C</sub> receptor are believed to mediate many of its characteristic effects, including appetite suppression (anorectic effects), anxiety, and potential induction of headaches or migraines.[12][14] The compound also functions as a serotonin releasing agent and a reuptake inhibitor, further increasing synaptic serotonin levels.

[12]

Its role as an active metabolite of trazodone is clinically significant, as it may contribute to both the therapeutic efficacy and the side-effect profile of the parent drug.[3][4]

## Signaling Pathway Diagram



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- [To cite this document: BenchChem. \[An In-Depth Technical Guide to 1-\(3-Chlorophenyl\)piperazine \(m-CPP\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2948024#2-3-chlorophenyl-piperazine-chemical-properties\]](#)

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